molecular formula C19H20N2O7S B2829473 (Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865246-92-0

(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2829473
CAS No.: 865246-92-0
M. Wt: 420.44
InChI Key: GPMLBKFHALBCQB-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-3-(2-ethoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C19H20N2O7S and its molecular weight is 420.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Coordination to Transition Metals One study describes the synthesis and characterization of a bulky aryl-substituted acyclic imino-N-heterocyclic carbene, highlighting its coordination to early transition metals such as titanium, zirconium, hafnium, and chromium. This research underscores the potential of such compounds in catalysis, particularly for ethylene polymerization, suggesting a pathway for the use of complex organic molecules in industrial applications (Larocque et al., 2011).

Antimicrobial and Antioxidant Studies Another study focuses on the synthesis of lignan conjugates via cyclopropanation, evaluating their in vitro antimicrobial and antioxidant activities. The results demonstrate that specific synthesized compounds exhibit significant antibacterial and antifungal properties, as well as profound antioxidant potential. This suggests the relevance of structurally complex molecules in the development of new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Characterization and Potential Applications Research on the synthesis and characterization of thiazolidinone derivatives using DFT quantum chemical methods provides insights into their physical properties, stability, and potential applications in material science. The study highlights the non-planar structure of these compounds and their inter- and intramolecular charge transfer properties, suggesting their utility in designing new materials with specific electronic properties (Megrouss et al., 2019).

Sensing Applications A different study presents a new simple multitarget sensor based on imidazo[2,1-b]thiazole for detecting In3+ and Zn2+ ions in solution through fluorescence enhancement. This work illustrates the application of complex organic molecules in environmental monitoring and analytical chemistry, showcasing their ability to serve as selective sensors for metal ions (Xu et al., 2020).

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-3-(2-ethoxy-2-oxoethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O7S/c1-3-26-16(22)10-21-13-6-5-12(18(24)27-4-2)9-15(13)29-19(21)20-17(23)14-11-25-7-8-28-14/h5-6,9,11H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMLBKFHALBCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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